![molecular formula C9H7ClO4 B2412755 3-(4-Chlorophenoxy)-3-oxopropanoic acid CAS No. 60179-40-0](/img/structure/B2412755.png)
3-(4-Chlorophenoxy)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of propanoic acid, where a chlorophenoxy group is attached to the third carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-oxopropanoic acid typically involves the reaction of 4-chlorophenol with an appropriate acylating agent. One common method is the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbonyl carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that 3-(4-Chlorophenoxy)-3-oxopropanoic acid exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- EGFR Inhibition : The compound binds to the active site of the epidermal growth factor receptor (EGFR), preventing its activation and subsequent downstream signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Increased levels of caspases (caspase-3 and caspase-8) were observed in treated cells, indicating that the compound promotes apoptotic pathways.
- Cell Cycle Arrest : Studies indicated that the compound causes G1 phase arrest in cancer cells, halting their progression and proliferation.
Case Study: In Vivo Tumor Models
In xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Furthermore, when combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy.
Biochemical Research
Metal Chelation and Antioxidant Activity
The compound has been investigated for its metal chelation properties and antioxidant activity. It has been utilized in studies focusing on reducing oxidative stress through metal ion interactions, which can be beneficial in various biochemical applications .
Environmental Science
Pesticide Development
Due to its phenoxy group, this compound is being explored for potential use in developing herbicides and pesticides. Its ability to mimic plant hormones can disrupt normal growth processes in target species, making it a candidate for agrochemical applications.
Data Table: Biological Activities of this compound
Biological Activity | Target/Mechanism | IC50 (µM) | Effect |
---|---|---|---|
Anticancer | EGFR | 0.5 | Inhibition of cell proliferation |
Apoptosis Induction | Caspase Activation | 0.8 | Induction of programmed cell death |
Cell Cycle Arrest | G1 Phase Arrest | 1.0 | Halting cancer cell progression |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
3-(4-Chlorophenyl)propionic acid: Another derivative of propanoic acid with a chlorophenyl group.
Uniqueness
3-(4-Chlorophenoxy)-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenoxy group and a carbonyl group allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
Biological Activity
3-(4-Chlorophenoxy)-3-oxopropanoic acid (CAS No. 60179-40-0) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural characteristics and biological activity. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Structural Features
The compound features a chlorophenoxy group attached to a propanoic acid moiety, which contributes to its reactivity and biological interactions. The presence of the chlorine atom enhances lipophilicity and may influence its binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Nucleophilic Substitution : The reaction of 4-chlorophenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) leads to the formation of the desired product.
- Optimization for Industrial Production : For large-scale synthesis, continuous flow reactors and optimized purification techniques are employed to achieve high yields and purity.
Research indicates that this compound acts primarily as an enzyme inhibitor . It binds to specific enzymes, disrupting their normal function, which can lead to various biochemical effects depending on the target enzyme.
Biological Targets
The compound has been studied for its potential interactions with several biological targets:
- Protein Tyrosine Kinases : It inhibits protein tyrosine kinase activity associated with growth factor receptors, which are implicated in cancer progression .
- Enzyme Inhibition Studies : Various studies have shown that it can inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by targeting protein tyrosine kinases, leading to reduced tumor growth in xenograft models .
- Metabolic Disorders : Another investigation highlighted its role in modulating enzyme activities related to glucose metabolism, suggesting potential use in diabetes management.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKHZURLGGRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.